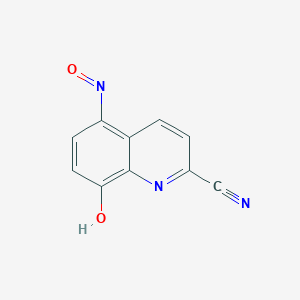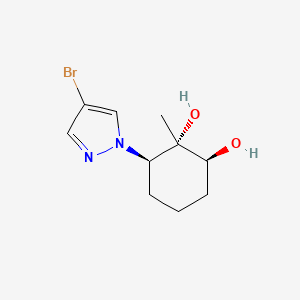
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethoxybenzenethiol hydrochloride is an organic compound with the molecular formula C8H11NOS·HCl. This compound is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-ethoxybenzenethiol hydrochloride typically involves the reaction of 2-amino-3-ethoxybenzenethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C8H11NOS} + \text{HCl} \rightarrow \text{C8H11NOS·HCl} ]
Industrial Production Methods
In industrial settings, the production of 2-amino-3-ethoxybenzenethiol hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethoxybenzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Amino-3-ethoxybenzenethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-ethoxybenzenethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ethoxy group may affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
3-Ethoxybenzenethiol: Lacks the amino group, affecting its biological activity and applications.
2-Amino-4-ethoxybenzenethiol: The position of the ethoxy group is different, resulting in distinct chemical behavior.
Uniqueness
2-Amino-3-ethoxybenzenethiol hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the amino, ethoxy, and thiol groups allows for versatile reactivity and a wide range of applications in scientific research and industry.
Properties
CAS No. |
89808-02-6 |
|---|---|
Molecular Formula |
C8H12ClNOS |
Molecular Weight |
205.71 g/mol |
IUPAC Name |
2-amino-3-ethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H |
InChI Key |
TZIUJVRNEHPRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


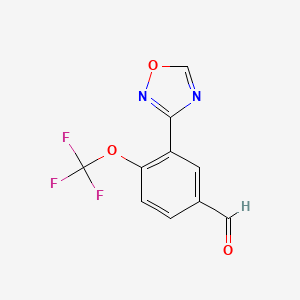

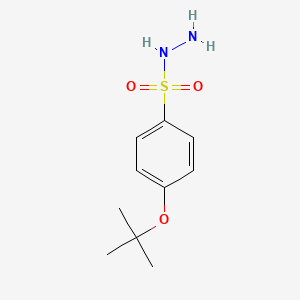
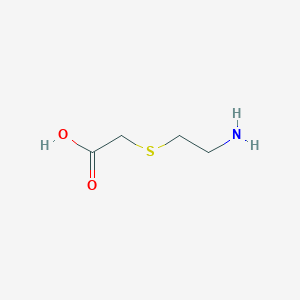
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
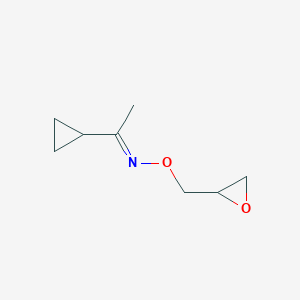
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)

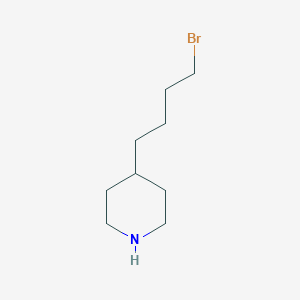
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
